molecular formula C7H17NO B13563675 2-(Aminomethyl)hexan-1-ol

2-(Aminomethyl)hexan-1-ol

Cat. No.: B13563675
M. Wt: 131.22 g/mol
InChI Key: NYVDHTLXVVFPHK-UHFFFAOYSA-N
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Description

2-(Aminomethyl)hexan-1-ol is an organic compound that belongs to the class of alcohols It features a hydroxyl group (-OH) attached to a hexane chain, with an aminomethyl group (-CH2NH2) at the second position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Aminomethyl)hexan-1-ol can be achieved through several methods. One common approach involves the reaction of hexanal with ammonia and hydrogen in the presence of a catalyst. The reaction proceeds as follows:

    Hexanal + Ammonia + Hydrogen → this compound:

Industrial Production Methods

Industrial production of this compound often involves the oligomerization of ethylene followed by functional group transformations. The process can be summarized as follows:

    Oligomerization of Ethylene: Ethylene is oligomerized using triethylaluminium to form higher alkanes.

    Functional Group Transformation: The resulting alkanes are then subjected to oxidation and amination reactions to introduce the hydroxyl and aminomethyl groups.

Chemical Reactions Analysis

Types of Reactions

2-(Aminomethyl)hexan-1-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.

    Reduction: The compound can be reduced to form the corresponding amine.

    Substitution: The hydroxyl group can be substituted with other functional groups, such as halides.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminium hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be employed for substitution reactions.

Major Products Formed

    Oxidation: Formation of hexanoic acid or hexanone.

    Reduction: Formation of hexylamine.

    Substitution: Formation of hexyl halides.

Scientific Research Applications

2-(Aminomethyl)hexan-1-ol has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential role in biochemical pathways and as a precursor for biologically active compounds.

    Medicine: Explored for its potential therapeutic properties, including its use as an intermediate in drug synthesis.

    Industry: Utilized in the production of specialty chemicals and as a solvent in various industrial processes.

Mechanism of Action

The mechanism of action of 2-(Aminomethyl)hexan-1-ol involves its interaction with specific molecular targets. The hydroxyl group can participate in hydrogen bonding, while the aminomethyl group can engage in nucleophilic interactions. These interactions can influence various biochemical pathways and cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • 2-(Aminomethyl)pentan-1-ol
  • 2-(Aminomethyl)heptan-1-ol
  • 2-(Aminomethyl)octan-1-ol

Comparison

2-(Aminomethyl)hexan-1-ol is unique due to its specific chain length and functional group positioning, which can influence its reactivity and applications. Compared to its analogs, it may exhibit different solubility, boiling points, and reactivity profiles, making it suitable for specific applications.

Properties

Molecular Formula

C7H17NO

Molecular Weight

131.22 g/mol

IUPAC Name

2-(aminomethyl)hexan-1-ol

InChI

InChI=1S/C7H17NO/c1-2-3-4-7(5-8)6-9/h7,9H,2-6,8H2,1H3

InChI Key

NYVDHTLXVVFPHK-UHFFFAOYSA-N

Canonical SMILES

CCCCC(CN)CO

Origin of Product

United States

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